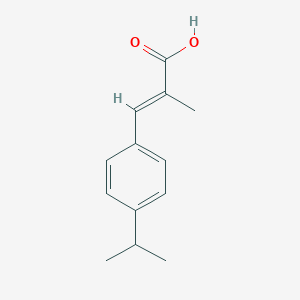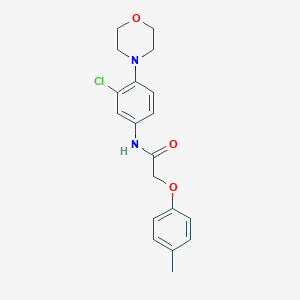
3-(4-Isopropylphenyl)-2-methylacrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Isopropylphenyl)-2-methylacrylic acid, also known as 4-Isopropylphenylacrylic acid, is a chemical compound with a molecular formula of C12H14O2. This compound is commonly used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 3-(3-(4-Isopropylphenyl)-2-methylacrylic acidhenyl)-2-methylacrylic acid is not fully understood. However, it is believed to work by inhibiting certain enzymes in the body, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
Research has shown that 3-(3-(4-Isopropylphenyl)-2-methylacrylic acidhenyl)-2-methylacrylic acid can have a variety of biochemical and physiological effects on the body. For example, it has been shown to have anti-inflammatory properties, which may make it useful in the treatment of certain diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-(4-Isopropylphenyl)-2-methylacrylic acidhenyl)-2-methylacrylic acid in laboratory experiments is its versatility. This compound can be used in a variety of different experiments and applications, making it a valuable tool for researchers. However, one limitation is that it can be difficult to synthesize, which may make it less accessible to some researchers.
Direcciones Futuras
There are many potential future directions for research on 3-(3-(4-Isopropylphenyl)-2-methylacrylic acidhenyl)-2-methylacrylic acid. One area of interest is the development of new drugs and pharmaceuticals based on this compound. Additionally, further research is needed to fully understand the mechanism of action and potential applications of this compound in various scientific fields.
Métodos De Síntesis
The synthesis of 3-(3-(4-Isopropylphenyl)-2-methylacrylic acidhenyl)-2-methylacrylic acid can be achieved through several methods, including the Grignard reaction and the Friedel-Crafts reaction. One common method involves the reaction of 4-isopropylbenzaldehyde with malonic acid in the presence of a base to yield the desired product.
Aplicaciones Científicas De Investigación
3-(3-(4-Isopropylphenyl)-2-methylacrylic acidhenyl)-2-methylacrylic acid has been widely studied for its potential applications in various scientific fields. In the field of organic chemistry, this compound has been used as a building block for the synthesis of more complex molecules. It has also been investigated for its potential use in the development of new drugs and pharmaceuticals.
Propiedades
Nombre del producto |
3-(4-Isopropylphenyl)-2-methylacrylic acid |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
(E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H16O2/c1-9(2)12-6-4-11(5-7-12)8-10(3)13(14)15/h4-9H,1-3H3,(H,14,15)/b10-8+ |
Clave InChI |
UOPMGDFNZIMWPC-CSKARUKUSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)/C=C(\C)/C(=O)O |
SMILES |
CC(C)C1=CC=C(C=C1)C=C(C)C(=O)O |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[(2,3-dichlorophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B253075.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B253076.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B253078.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B253080.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B253086.png)
![3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253090.png)
![3,4-Dimethoxy-N-(4-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253091.png)
![Ethyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253095.png)
![Furan-2-carboxylic acid [4-(3-isopropoxy-benzoylamino)-phenyl]-amide](/img/structure/B253096.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B253098.png)
![N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide](/img/structure/B253101.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B253102.png)